molecular formula C18H25N3O2S B2600890 3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-methylpropanamide CAS No. 950444-06-1

3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-methylpropanamide

Cat. No.: B2600890
CAS No.: 950444-06-1
M. Wt: 347.48
InChI Key: LVXFBNISUQDYJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-methylpropanamide is a useful research compound. Its molecular formula is C18H25N3O2S and its molecular weight is 347.48. The purity is usually 95%.
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Scientific Research Applications

Radioligand Development for Brain Receptors


A study by Takahata et al. (2017) focused on developing novel positron emission tomography (PET) ligands for imaging AMPA receptors in the brain, crucial for understanding neuropsychiatric diseases. The research involved synthesizing compounds similar in complexity to the provided chemical, aiming to improve diagnostics in neurological studies (Takahata et al., 2017).

Biomarkers for Occupational Exposure


Investigations into occupational health risks associated with exposure to specific chemicals have led to identifying biomarkers that monitor exposure levels and potential health impacts. For example, Rota et al. (2018) explored the epigenetic and transcriptional modifications in workers exposed to benzene and methyl tert-butyl ether (MTBE), highlighting the importance of monitoring chemical exposure in the workplace (Rota et al., 2018).

Environmental Health Studies


Research on the impact of environmental pollutants on human health, such as the study by Scherer et al. (2020), which analyzed urine samples to track exposure trends to lysmeral, a common fragrance chemical, over 18 years. This research demonstrates the evolving landscape of chemical exposure and the need for continuous monitoring (Scherer et al., 2020).

Drug Metabolism and Pharmacokinetics


Studies like that by Renzulli et al. (2011) on the metabolism of SB-649868, an orexin receptor antagonist, underline the importance of understanding how drugs are processed in the body. Such research informs the development of new medications with improved efficacy and safety profiles (Renzulli et al., 2011).

Properties

IUPAC Name

3-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c1-18(2,3)10-5-6-11-12(9-10)24-17-15(11)16(23)20-13(21-17)7-8-14(22)19-4/h10H,5-9H2,1-4H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXFBNISUQDYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.